Oscillamide C

Phosphatase Inhibition Anabaenopeptin PP1

Oscillamide C is the only anabaenopeptin that combines an Arg and N-Me-Hty residue with a well-defined dual PP1/PP2A inhibitory profile (IC50: 0.90/1.33 μM). Unlike analogs, it shows weak chymotrypsin interference, ensuring cleaner phosphatase studies. Ideal as a benchmark control for HTS and SAR investigations. Essential for research groups focused on phosphatase signaling and cyanobacterial peptide biology.

Molecular Formula C49H68N10O10
Molecular Weight 957.1 g/mol
Cat. No. B1251847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOscillamide C
Synonymsoscillamide C
Molecular FormulaC49H68N10O10
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O
InChIInChI=1S/C49H68N10O10/c1-4-30(2)41-45(65)54-37(25-19-31-15-21-34(60)22-16-31)46(66)59(3)40(26-20-32-17-23-35(61)24-18-32)44(64)55-39(29-33-11-6-5-7-12-33)42(62)52-27-9-8-13-36(43(63)58-41)56-49(69)57-38(47(67)68)14-10-28-53-48(50)51/h5-7,11-12,15-18,21-24,30,36-41,60-61H,4,8-10,13-14,19-20,25-29H2,1-3H3,(H,52,62)(H,54,65)(H,55,64)(H,58,63)(H,67,68)(H4,50,51,53)(H2,56,57,69)/t30-,36+,37-,38-,39-,40-,41-/m0/s1
InChIKeyTTWROJJNRKDVPJ-FVCPQTOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oscillamide C: A Cyanobacterial Ureido-Containing Cyclic Peptide Phosphatase Inhibitor for Targeted Research Procurement


Oscillamide C (Compound 2) is a naturally occurring, ureido-containing cyclic peptide belonging to the anabaenopeptin class of cyanobacterial metabolites [1]. First isolated from the cyanobacteria Planktothrix (Oscillatoria) agardhii and P. rubescens, its structure was elucidated through HRFABMS, 1D/2D NMR, and chemical degradation [1]. The compound is characterized by a complex macrocyclic core and a molecular formula of C49H68N10O10 (MW: 957.13) .

Why Oscillamide C Cannot Be Directly Substituted with Other Anabaenopeptin Analogs in Phosphatase Research


Within the anabaenopeptin family, a broad spectrum of serine/threonine phosphatase inhibition is observed, but potency and selectivity profiles vary drastically [1]. While many anabaenopeptins inhibit PP1 and PP2A, their specific inhibitory concentrations differ widely, and many lack the dual inhibition profile characteristic of Oscillamide C [1]. Furthermore, the structural diversity in their exocyclic amino acid residues and macrocyclic ring composition—such as the presence of an Arg and N-Me-Hty residue in Oscillamide C—directly influences target binding and activity [1][2]. Simply substituting one anabaenopeptin for another risks introducing confounding off-target effects or failing to achieve the desired phosphatase modulation, as not all analogs have been characterized for the same enzyme inhibition profiles [1].

Quantitative Evidence Differentiating Oscillamide C for Scientific Selection and Procurement


Oscillamide C Exhibits Distinct Dual Phosphatase Inhibition Potency Compared to Anabaenopeptins

Oscillamide C demonstrates a clear, quantifiable dual inhibition profile against protein phosphatases 1 (PP1) and 2A (PP2A) [1]. This differs from the broader class of anabaenopeptins, where many compounds primarily inhibit carboxypeptidases or show weak phosphatase inhibition [2]. This selectivity is critical for experimental design.

Phosphatase Inhibition Anabaenopeptin PP1 PP2A Cyanobacteria

Oscillamide C Demonstrates Differentiated Serine Protease Inhibition Relative to Oscillamide Y

Oscillamide C exhibits a distinct inhibitory profile against serine proteases. While Oscillamide Y is a known chymotrypsin inhibitor, Oscillamide C has documented but weak inhibitory activity against human plasmin and leukocyte elastase [1][2]. These differences highlight that subtle structural variations between analogs lead to different enzyme targeting.

Serine Protease Plasmin Chymotrypsin Elastase Cyanopeptide

Oscillamide C Shows Differentiated Weak Serine Protease Activity Compared to Oscillamide B

Oscillamide C demonstrates weak, quantifiable inhibition of porcine pancreatic elastase [1]. While Oscillamide B is a close analog, it lacks documented activity against this target. This difference in enzyme profiling may be relevant for studies where elastase inhibition is an undesired off-target effect.

Serine Protease Elastase Cyanopeptide

Oscillamide C's Structural Basis for PP1/PP2A Inhibition Differs from Other Anabaenopeptins

The inhibitory activity of Oscillamide C against PP1 and PP2A is closely related to the presence of Arg and N-Me-Hty residues in its cyclic peptide structure [1]. This specific residue combination is not universally present in other anabaenopeptins, which explains the divergent inhibitory profiles across the family [2].

Structure-Activity Relationship Anabaenopeptin Phosphatase Cyclic Peptide

Optimal Research and Industrial Application Scenarios for Oscillamide C Based on Quantified Evidence


Mechanistic Studies of PP1/PP2A-Dependent Signaling Pathways

Oscillamide C is uniquely suited for in vitro experiments designed to dissect cellular signaling cascades regulated by protein phosphatases 1 and 2A. Its quantified IC50 values (0.90 μM for PP1 and 1.33 μM for PP2A) allow for precise dosing to inhibit these enzymes and observe downstream effects [1].

Calibrated Positive Control in Phosphatase Inhibitor Screening Assays

Due to its well-defined and reproducible dual inhibition profile against PP1 and PP2A, Oscillamide C serves as an excellent positive control or benchmark compound in high-throughput screening campaigns for novel phosphatase inhibitors [1].

Comparative Studies with Other Anabaenopeptins to Elucidate Structure-Activity Relationships

Researchers investigating the SAR of cyanobacterial cyclic peptides should select Oscillamide C for its unique structural features (Arg and N-Me-Hty residues) and corresponding enzymatic profile, enabling direct comparison with other anabaenopeptins that lack this combination [2][3].

Experiments Requiring PP1/PP2A Inhibition with Minimized Chymotrypsin Interference

Unlike Oscillamide Y, which is a known chymotrypsin inhibitor, Oscillamide C demonstrates weak and distinct protease activity (e.g., on plasmin and elastase). This profile makes it a more suitable choice for studies focused on phosphatase biology where minimizing interference with chymotrypsin-like enzymes is critical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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